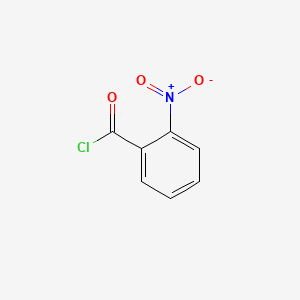

2-Nitrobenzoyl chloride

Descripción

Historical Trajectories of Acyl Halide Chemistry in Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. ebsco.comteachy.app The discovery of acyl chlorides involved the identification of these compounds as derivatives of carboxylic acids, where the hydroxyl group is substituted by a chlorine atom. fiveable.me This structural modification significantly enhances their reactivity, establishing them as crucial intermediates in organic synthesis. fiveable.me

Historically, the development of methods to synthesize acyl halides, such as the reaction of carboxylic acids with reagents like thionyl chloride, phosphorus pentachloride, or phosphorus trichloride (B1173362), was a significant advancement in organic chemistry. chemeurope.comwikidoc.org Thionyl chloride is often the preferred reagent because the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired acyl chloride. chemeurope.com

The high reactivity of acyl halides makes them excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions. fiveable.mechemeurope.com This property has been harnessed for the synthesis of a wide array of carboxylic acid derivatives, including esters, amides, and acid anhydrides. ebsco.comchemeurope.com One of the most notable historical applications of acyl chlorides is the Friedel-Crafts acylation reaction, discovered by Charles Friedel and James Crafts in 1877. numberanalytics.com This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl chloride and a Lewis acid catalyst, a fundamental transformation in aromatic chemistry. numberanalytics.com

Evolution of 2-Nitrobenzoyl Chloride as a Key Synthetic Intermediate

This compound has emerged as a versatile building block in organic synthesis, primarily due to the reactivity of its acyl chloride group and the presence of the nitro functional group. The acyl chloride allows for nucleophilic acyl substitution reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a diverse range of molecular architectures. asianpubs.org

A significant application of this compound is in the synthesis of 2-aminobenzophenones. asianpubs.org This is typically achieved through a Friedel-Crafts acylation of an aromatic compound with this compound, followed by the reduction of the resulting 2-nitrobenzophenone intermediate. asianpubs.org 2-Aminobenzophenones are themselves important precursors for the synthesis of various heterocyclic compounds, including benzodiazepines, which have significant pharmaceutical applications. acs.org

Furthermore, this compound is utilized in the synthesis of other complex molecules. For instance, it can react with amines to form amides, which are fundamental linkages in many biologically active molecules and polymers. solubilityofthings.comsavemyexams.com The condensation of this compound with α-aminonitriles has been shown to produce amides in high yields, which can then be used in further synthetic transformations. arkat-usa.org Its role extends to the preparation of various other compounds, including dyes and pesticides, highlighting its broad utility as a synthetic intermediate.

Paradigms of Research Emphasizing Aromatic Acyl Chlorides

Aromatic acyl chlorides are a cornerstone of modern organic synthesis due to their heightened reactivity compared to their parent carboxylic acids. chemeurope.com This enhanced reactivity makes them valuable reagents for a multitude of chemical transformations. ebsco.com Research in this area is focused on leveraging their electrophilic nature for the efficient construction of complex molecules. fiveable.me

A major paradigm in the use of aromatic acyl chlorides is their application in acylation reactions. ebsco.com The Friedel-Crafts acylation, for example, is a classic and widely used method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. numberanalytics.com This reaction is fundamental in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals and other fine chemicals. numberanalytics.comresearchgate.net

Modern research continues to explore new catalysts and reaction conditions to improve the efficiency, selectivity, and environmental friendliness of reactions involving aromatic acyl chlorides. numberanalytics.com This includes the development of novel catalysts for Suzuki-type cross-coupling reactions of aroyl chlorides with arylboronic acids to synthesize ketones. mdpi.com Additionally, the reactivity of aromatic acyl chlorides is being harnessed in domino reactions, where multiple bond-forming events occur in a single synthetic operation. An example is the intramolecular Schmidt reaction of acyl chlorides with alkyl azides, which allows for the rapid construction of complex nitrogen-containing polycyclic skeletons. acs.org The versatility of aromatic acyl chlorides ensures their continued importance in the ongoing development of synthetic methodologies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClNO3 |

| Molar Mass | 185.57 g/mol fishersci.no |

| Appearance | Colorless to light yellow oily liquid or dark brown solid fishersci.com |

| Melting Point | 17-20 °C |

| Boiling Point | 148-149 °C at 9 mmHg fishersci.com |

| Density | Approximately 1.453 g/cm³ |

| Solubility | Soluble in many organic solvents like benzene (B151609), ether, and alcohol; insoluble in water and decomposes in it. nih.gov |

Table 2: Research Findings on Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide Synthesis | 3-(aminomethyl)pyridine, triethylamine, methylene (B1212753) chloride, 0°C | 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine | Essentially quantitative | prepchem.com |

| Friedel-Crafts Acylation | Benzene, AlCl₃ or FeCl₃, halogenated hydrocarbon solvent, -10°C to 40°C | 2-Nitrobenzophenone | - | |

| Amide Synthesis with α-aminonitriles | α-aminonitriles, triethylamine, THF, 0°C | 2-Nitrobenzoyl amides | High yields | arkat-usa.org |

| Acylation of β-enamino amides | β-enamino amides, N-methylmorpholine, DMAP, methylene chloride, rt, 2h | α-(o-nitrobenzoyl)-β-enamino amides | 75-92% over two steps | beilstein-journals.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWHTIHDQBHTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025741 | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

610-14-0 | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86W2G0JA5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2 Nitrobenzoyl Chloride

Classical Laboratory Preparations

The transformation of carboxylic acids into acyl chlorides is a fundamental reaction in organic synthesis. For 2-nitrobenzoyl chloride, this is most commonly accomplished by treating 2-nitrobenzoic acid with various halogenating reagents.

The use of thionyl chloride (SOCl₂) is a prevalent and effective method for the synthesis of this compound from 2-nitrobenzoic acid. bdmaee.netorgsyn.org The reaction typically involves heating a mixture of 2-nitrobenzoic acid and an excess of thionyl chloride, often under reflux conditions. bdmaee.netprepchem.com One documented procedure involves heating 5 grams of 2-nitrobenzoic acid with 5 ml of thionyl chloride under reflux for 30 minutes, followed by concentration in vacuo to obtain the product. prepchem.com The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. smolecule.com

To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. chemicalbook.comresearchgate.net The reaction between thionyl chloride and DMF generates an amide chloride intermediate, which is highly reactive and facilitates the conversion of the carboxylic acid to the acyl chloride. researchgate.net

Oxalyl chloride serves as an alternative and often milder reagent for the synthesis of acyl chlorides. Its reaction with 2-nitrobenzoic acid also benefits from the use of a catalyst, such as N,N-dimethylformamide (DMF). The process can be carried out in an inert solvent like dichloromethane (B109758). A key advantage of using oxalyl chloride is that the by-products, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal from the reaction mixture.

Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also established reagents for converting carboxylic acids to acyl chlorides. orgsyn.org The reaction of 2-nitrobenzoic acid with phosphorus pentachloride produces this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride as by-products. bdmaee.netorgsyn.org One described method involves reacting 3-methoxy-2-nitrobenzoic acid with PCl₅ in refluxing methylene (B1212753) chloride for two hours. prepchem.com The purity of the phosphorus pentachloride reagent can significantly impact the reaction yield. orgsyn.org While effective, these methods can be less favorable than using thionyl chloride or oxalyl chloride due to the formation of non-gaseous by-products like phosphorus oxychloride, which may require more rigorous purification steps. orgsyn.org

Achieving high yields and purity in the synthesis of this compound is contingent on the careful control of several reaction parameters. The purity of the starting materials, particularly the 2-nitrobenzoic acid and the chlorinating agent, is crucial. orgsyn.org For instance, using pure phosphorus pentachloride can increase yields from a range of 40–80% to as high as 85–90%. orgsyn.org

The use of catalysts is a key optimization strategy. N,N-dimethylformamide (DMF) is a widely used catalyst, particularly in reactions involving thionyl chloride or oxalyl chloride, as it can significantly accelerate the rate of conversion. chemicalbook.comprepchem.com In a synthesis of a substituted nitrobenzoyl chloride, adding a drop of DMF to the reaction of 2-nitro-3-methylbenzoic acid with thionyl chloride in dichloroethane, followed by refluxing for 3 hours, resulted in a quantitative yield. chemicalbook.com

Reaction temperature and time are also critical variables. While some methods utilize heating under reflux for several hours, others are performed at lower temperatures to minimize side reactions. prepchem.comprepchem.com A synthesis method for p-nitrobenzoyl chloride using thionyl chloride and a pyridine (B92270) catalyst specified a reaction temperature of 90°C for 12 hours, achieving an average yield greater than 98.0% and a purity of over 99.6% after distillation. google.com The choice of solvent can also play a role, with inert solvents like toluene (B28343) or dichloroethane being common. prepchem.comchemicalbook.com Post-reaction purification, typically involving distillation under reduced pressure, is essential for obtaining a high-purity product. orgsyn.orgorgsyn.org

Table 1: Comparison of Classical Synthetic Conditions for Nitrobenzoyl Chlorides

| Reagent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Thionyl chloride | None | None | Reflux | 30 min | - | prepchem.com |

| Thionyl chloride | DMF | Dichloroethane | Reflux | 3 h | 100% | chemicalbook.com |

| Thionyl chloride | Pyridine | None (SOCl₂ as solvent) | 90°C | 12 h | >98% | google.com |

| Phosphorus pentachloride | None | None | Heat on water bath | 45-75 min | 90-96% | orgsyn.org |

| Phosphorus pentachloride | None | Methylene chloride | Reflux | 2 h | - | prepchem.com |

Conversion from 2-Nitrobenzoic Acid via Halogenating Reagents

Oxalyl Chloride Applications

Modern and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to use safer reagents, reduce waste, and improve energy efficiency. In the context of this compound synthesis, this has led to the exploration of alternatives to traditional chlorinating agents.

One notable modern reagent is bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). googleapis.com Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene. wikipedia.orgchemicalbook.com It can be used to convert carboxylic acids into acyl chlorides, often in excellent yields. nih.gov A patented method for preparing a related compound, 2-fluoro-3-nitrobenzoyl chloride, lists triphosgene as a preferred acyl chlorinating reagent alongside thionyl chloride. googleapis.com The reaction can be catalyzed by DMF and proceeds efficiently. googleapis.com The use of solid triphosgene mitigates the handling risks associated with gaseous reagents and represents a significant advancement in process safety. chemicalbook.com

Investigation of Catalytic Systems for Acyl Chloride Formation

The conversion of carboxylic acids, such as 2-nitrobenzoic acid, into their corresponding acyl chlorides is a fundamental transformation in organic synthesis. The use of chlorinating agents like thionyl chloride is common, and the efficiency of this reaction is often enhanced by catalysts.

Common catalysts for the formation of acyl chlorides from carboxylic acids include N,N-dimethylformamide (DMF). The reaction of 2-nitrobenzoic acid with thionyl chloride is a well-established method for producing this compound. prepchem.com To optimize this process, various catalytic systems have been explored. For instance, phase transfer catalysts such as pyridine can be employed to facilitate the reaction between a nitrobenzoic acid and thionyl chloride. google.com In one documented procedure, heating a mixture of 2-nitrobenzoic acid and thionyl chloride under reflux for 30 minutes yields this compound. prepchem.com

While effective, traditional methods involving thionyl chloride can be harsh. Milder reagents have been investigated. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base provides a rapid conversion of carboxylic acids to acid chlorides through a process known as aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org

A study on the synthesis of N-(2-aminobenzoyl)tetrahydroquinolines involved the in-situ preparation of this compound from 2-nitrobenzoic acid and thionyl chloride, which was then reacted with the amine. core.ac.uk Another approach has utilized trichloroisocyanuric acid in the presence of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) and sodium bromide, although the specific yield for this compound is not detailed. chemicalbook.com

It is worth noting that the nitro group in this compound can create challenges in certain reactions, such as Friedel-Crafts reactions, due to potential complexation with the catalyst. asianpubs.org

Table 1: Comparison of Catalytic Systems for Acyl Chloride Synthesis

| Catalyst System | Reagents | Conditions | Notes |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Thionyl chloride | - | Commonly used to enhance reactivity. |

| Pyridine (Phase Transfer Catalyst) | Thionyl chloride | 90 °C, 12 hours | Used for p-nitrobenzoic acid, but applicable to other isomers. google.com |

| Tertiary Amine Base | 3,3-dichlorocyclopropenes | - | Rapid conversion via aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org |

Development of Environmentally Benign Synthetic Routes

The development of "green" chemistry protocols aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of acyl chlorides, this often involves using less toxic solvents and reagents, and designing more atom-economical reactions.

One approach to a greener synthesis is the use of solvent-free or mechanochemical methods. For instance, the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride has been successfully carried out using a ball mill, which is an eco-friendly, solvent-free technique. mdpi.com While this example involves a derivative, the principle could be applied to the synthesis of this compound itself or its subsequent reactions.

The use of bio-based solvents is another avenue for developing more environmentally benign syntheses. Cyrene™, a solvent derived from cellulose, has been demonstrated as a viable alternative to toxic dipolar aprotic solvents like DMF and dichloromethane for the synthesis of amides from acid chlorides and primary amines. rsc.org This approach focuses on the reaction of the acyl chloride rather than its formation, but highlights a trend towards greener downstream processing.

Furthermore, research into using carbon dioxide as a temporary, traceless protecting group for amines in reactions with acyl chlorides presents a green and atom-economical method for selective acylation. rsc.org This strategy avoids the need for traditional protecting groups and reduces waste.

A patent for the preparation of 2'-nitrobenzophenone from this compound highlights a process that avoids environmentally harmful solvents, suggesting a move towards greener industrial applications. google.com Another patent describes a method for synthesizing p-nitrobenzoyl chloride where thionyl chloride serves as both the chlorinating agent and the solvent, which avoids the need for additional solvent recovery and reduces material loss. google.com

Table 2: Environmentally Benign Approaches in Acyl Chloride Related Syntheses

| Green Chemistry Approach | Description | Potential Application to this compound |

|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions. mdpi.com | Synthesis of amides from this compound without the need for a solvent. |

| Bio-based Solvents | Replacement of toxic solvents like DMF with alternatives such as Cyrene™. rsc.org | Use in reactions involving this compound to reduce environmental impact. |

| CO2 as a Protecting Group | Temporary and traceless protection of amines for selective acylation. rsc.org | Greener synthesis of amides from this compound with improved atom economy. |

Mechanistic and Reactivity Studies of 2 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Nitrobenzoyl chloride readily undergoes nucleophilic acyl substitution reactions, a class of substitution reactions involving a nucleophile and an acyl compound. masterorganicchemistry.com The high reactivity of the acyl chloride functional group makes it a versatile intermediate in organic synthesis. smolecule.com

Acylation of Amine Substrates to Form Amides

The reaction of this compound with amine substrates is a well-established method for the formation of N-substituted amides. This acylation process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. semanticscholar.org

Research has shown that the acylation of various amines with this compound proceeds efficiently. For instance, the reaction with β-enamino amides has been reported to yield the corresponding acylated products in good yields (65-74%). researchgate.net Similarly, the acylation of aminophenol has been successfully demonstrated. researchgate.net The general procedure for the N-acylation of amines often involves the use of a suitable base like pyridine. In some cases, the reaction can be performed in an aqueous medium with sodium bicarbonate. researchgate.net

| Amine Substrate | Acylating Agent | Product | Yield (%) | Reference |

| β-Enamino amides | This compound | α-C-acylated β-enamino amides | 65-74 | researchgate.net |

| Aminophenol | 4-Nitrobenzoyl chloride | N-(hydroxyphenyl)-4-nitrobenzamide | - | researchgate.net |

| Pyrrolidine | 4-Nitrobenzoyl chloride | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | 86 |

Esterification with Alcohol Substrates

This compound is also a valuable reagent for the esterification of alcohols. solubilityofthings.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. This process is often performed by heating the alcohol with the acyl chloride. rsc.org While the reaction can be accelerated by a base, it is not always necessary. rsc.org

For example, heating a solution of 4-nitrobenzoyl chloride and an alcohol such as ethanol (B145695), 1-propanol, or 2-propanol under reflux for approximately 50 minutes yields the corresponding alkyl 4-nitrobenzoate. rsc.org The direct esterification of glycerol (B35011) with nitrobenzoic acid has also been achieved with good yields. google.com

| Alcohol Substrate | Acylating Agent | Product | Reaction Conditions | Reference |

| Ethanol, 1-Propanol, or 2-Propanol | 4-Nitrobenzoyl chloride | Alkyl 4-nitrobenzoate | Reflux for 50 min | rsc.org |

| Glycerol | Nitrobenzoic acid | Glycerol esters of nitrobenzoic acid | Heating with acid catalyst and entraining liquid | google.com |

Hydrolysis Pathways and Products

In the presence of water, this compound undergoes hydrolysis to form 2-nitrobenzoic acid. nih.gov This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The compound is described as being insoluble in water and decomposing in its presence. nih.gov The hydrolysis can occur under both acidic and alkaline conditions. google.com

The process involves the initial attack of a water molecule on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. The resulting protonated carboxylic acid then loses a proton to a water molecule to yield the final 2-nitrobenzoic acid product.

Influence of the Ortho-Nitro Group on Reactivity

The presence of the nitro group at the ortho position significantly influences the reactivity of the benzoyl chloride molecule through a combination of electronic and steric effects.

Electronic Effects on Carbonyl Electrophilicity

The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. doubtnut.com This electron-withdrawing nature has a profound impact on the electrophilicity of the carbonyl carbon. By pulling electron density away from the benzene (B151609) ring and, consequently, from the carbonyl group, the nitro group makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. doubtnut.com This enhanced electrophilicity generally leads to an increased rate of nucleophilic acyl substitution reactions. The electron-withdrawing effect of the nitro group is most pronounced when it is at the ortho or para position relative to the reaction center. quora.com

Steric Effects on Reaction Rates and Selectivity

The ortho-nitro group can also exert a steric effect on the reaction rate. Generally, an ortho substituent can hinder the approach of a nucleophile to the reaction center, leading to a decrease in the reaction rate. mdpi.com A kinetic study on the solvolysis of o-nitrobenzoyl chloride revealed that in most solvents, it is significantly less reactive than its para-isomer, p-nitrobenzoyl chloride. mdpi.comnih.gov This reduced reactivity is attributed to the steric hindrance of the ortho-nitro group, which impedes nucleophilic solvent assistance at the acyl carbon. mdpi.com However, in aqueous fluoroalcohol, the reactivity of o-nitrobenzoyl chloride was found to be much greater than its p-isomer, suggesting a more complex interplay of factors in this solvent system. mdpi.comnih.gov The steric hindrance from ortho substituents can be a determining factor in the feasibility of certain reactions, such as the Friedel-Crafts acylation. stackexchange.com

Comparative Reactivity Analyses with Isomeric Nitrobenzoyl Chlorides

The position of the nitro group on the benzoyl chloride ring profoundly influences the compound's reactivity. Kinetic studies comparing this compound with its para-isomer, 4-nitrobenzoyl chloride, in solvolysis reactions across a range of solvents have demonstrated significant differences in their reaction rates. mdpi.comgrafiati.com

In most organic hydroxylic solvents, this compound is found to be substantially less reactive than 4-nitrobenzoyl chloride. mdpi.comgrafiati.com For instance, the reaction rates for this compound are approximately ten times slower than those observed for the para-isomer in solvents without aqueous fluoroalcohol. mdpi.comgrafiati.com This decreased reactivity is attributed to the steric hindrance imposed by the ortho-nitro group, which impedes nucleophilic attack at the acyl carbon. mdpi.com

Conversely, in aqueous fluoroalcohol solvents, the reactivity trend is dramatically inverted. The solvolysis rate of this compound becomes significantly greater than that of 4-nitrobenzoyl chloride, with rate ratios (k_(o)/k_(p)) reaching as high as 2.2 x 10⁴. mdpi.com This enhanced reactivity is ascribed to the role of the ortho-nitro group acting as an intramolecular nucleophilic assistant, facilitating the solvolysis process. mdpi.com

Product analysis from the solvolysis of this compound in 100% ethanol yields ethyl-o-nitrobenzoate as the primary product. In 70% trifluoroethanol (TFE), a mixture of o-nitrobenzoic acid (45.3%) and trifluoroethyl-o-nitrobenzoate (54.7%) is formed. mdpi.com

Table 1: Comparative Solvolysis Data of Nitrobenzoyl Chloride Isomers

| Solvent | Reactivity Comparison (k_(o-nitro)/k_(p-nitro)) | Proposed Reason |

|---|---|---|

| Aqueous Fluoroalcohols | ~14 to 2.2 x 10⁴ | Intramolecular nucleophilic assistance by the ortho-nitro group. mdpi.com |

Reductive Transformations of the Nitro Moiety in this compound Derivatives

The nitro group in derivatives of this compound is susceptible to various reductive transformations, which are pivotal in the synthesis of complex heterocyclic structures. These reactions often proceed via a reductive N-heterocyclization mechanism. researchgate.netresearchgate.net For instance, 2-nitrobenzoylamides, which are readily prepared by reacting this compound with amines, can undergo metal-induced reductive cyclization. researchgate.net This process is a key step in the synthesis of tetracyclic quinazolinone derivatives. researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions is critical. Iron powder is an effective reductant for these transformations. rsc.org Another example involves the palladium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzylidene)amines, which can be synthesized from related starting materials, to form 2H-indazole derivatives.

Formation of Amino-Substituted Derivatives

A significant application of the reductive transformation of the nitro group in this compound derivatives is the synthesis of amino-substituted compounds. mdpi.com This conversion is a fundamental step in the preparation of various biologically active molecules and synthetic intermediates. beilstein-journals.org

The direct reduction of the nitro group to an amine is a common strategy. mdpi.com For example, 2-(2'-nitrophenyl)benzothiazole, which can be synthesized from this compound, is reduced to 2-(2'-aminophenyl)benzothiazole using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium. mdpi.com These reactions typically provide good yields, ranging from 70% to 85%. mdpi.com

The synthesis of various quinazolinone alkaloids also utilizes this reductive step. The process often involves the coupling of a suitable amine with this compound, followed by a reductive N-heterocyclization where the nitro group is converted to an amine, which then participates in the ring-closing step. researchgate.net Similarly, the synthesis of novel acetamidobenzanilides has been achieved through a synthetic route that involves the reaction of an amine with this compound, followed by a reduction step. arkat-usa.org

Table 2: Reagents for the Reduction of Nitro Groups in this compound Derivatives

| Reagent | Product Type | Reference |

|---|---|---|

| Tin(II) Chloride (SnCl₂), Iron (Fe) in acid | Amino-substituted aromatics | mdpi.com |

| Iron (Fe) dust | N-aryl amides | rsc.org |

| Palladium catalyst / SnCl₂ / CO | 2H-Indazole derivatives |

Advanced Synthetic Applications of 2 Nitrobenzoyl Chloride

Heterocyclic Compound Synthesis

The unique properties of 2-nitrobenzoyl chloride have been harnessed for the synthesis of several classes of heterocyclic compounds. The presence of the nitro group allows for subsequent reductive cyclization reactions, a key step in the formation of nitrogen-containing heterocycles.

Benzodiazepine (B76468) System Construction

Benzodiazepines are a class of psychoactive drugs that are widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepine derivatives is an area of intense research, and this compound has proven to be an effective reagent in this field.

A straightforward method for the synthesis of 1,5-benzodiazepine derivatives involves the acylation of 5-alkyl or benzoyl-1,5-benzodiazepin-2-ones with this compound. arkat-usa.org This reaction is typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org The resulting N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-ones can then undergo reductive N-heterocyclization to yield the desired 1,5-benzodiazepine derivatives. arkat-usa.org

Another approach involves the condensation of this compound with α-aminonitriles. arkat-usa.org This reaction, conducted in the presence of triethylamine, produces N-(cyan-substituted)-2-nitrobenzamides in high yields. arkat-usa.org Subsequent reduction of the nitro group, for example with zinc powder in acetic acid, leads to the formation of 2-amino-1,4-benzodiazepin-5-ones. arkat-usa.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 5-Alkyl/Benzoyl-1,5-benzodiazepin-2-ones | 1. This compound, DIPEA, DMAP; 2. Reductive agent | 1,5-Benzodiazepine derivatives | Varies | arkat-usa.org |

| α-Aminonitriles | 1. This compound, Triethylamine; 2. Zn, Acetic Acid | 2-Amino-1,4-benzodiazepin-5-ones | High | arkat-usa.org |

| 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones | 1. This compound; 2. metal induced reductive N-heterocyclization | 6,7-dihydroquinazolino[3,2-a] Current time information in Bangalore, IN.chem-soc.sibenzodiazepinone derivatives | - | researchgate.net |

This table provides a summary of synthetic routes to 1,5-benzodiazepine derivatives using this compound.

A notable application of this compound is in the synthesis of tetracyclic quinazolino[3,2-a] Current time information in Bangalore, IN.chem-soc.sibenzodiazepin-13-ones. The process begins with the benzoylation of substituted 1,3,4,5-tetrahydro-1,5-benzodiazepin-2-ones with this compound. researchgate.net This initial step yields 1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. arkat-usa.org

The subsequent and crucial step is a metal-induced reductive N-heterocyclization of the nitrobenzoylamides. researchgate.net This cyclization is often achieved using zinc dust in glacial acetic acid at room temperature. arkat-usa.org This method has been shown to be an efficient route to various 6,7-dihydroquinazolino[3,2-a] Current time information in Bangalore, IN.chem-soc.sibenzodiazepin-13(5H)-ones. arkat-usa.org The reaction proceeds through the formation of an intermediate hydroxylamine (B1172632), which initiates the heterocyclization. researchgate.net

| Reactant | Reagents | Product | Yield (%) | Reference |

| 5-Alkyl/Benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones | Zinc dust, Glacial acetic acid | 6,7-Dihydroquinazolino[3,2-a] Current time information in Bangalore, IN.chem-soc.sibenzodiazepin-13(5H)-ones | Varies | arkat-usa.org |

| Benzodiazepinedione | 1. This compound, Triethylamine, DMAP; 2. H2/Pd/(C) | N-Benzylsclerotigenin | 49 (acylation), 77 (reduction) | chem-soc.si |

| Isatoic anhydride, Ethyl glycinate (B8599266) hydrochloride | 1. Triethylamine; 2. This compound | Linear tripeptide precursor | - | chem-soc.si |

This table summarizes the synthesis of Quinazolino[3,2-a] Current time information in Bangalore, IN.chem-soc.sibenzodiazepin-13-ones and related structures.

Synthesis of 1,5-Benzodiazepine Derivatives

Pyrazole (B372694) Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities. This compound has been utilized in the synthesis of various pyrazole-containing systems. For instance, novel 3- and 5-amino-1-(2-nitrobenzoyl)pyrazoles have been prepared by reacting 4-carbethoxy(or cyano)-3(5)-R-5(3)-aminopyrazoles with this compound. researchgate.net

In a different synthetic approach, pyrazolone (B3327878) derivatives, obtained from the cyclization of substituted phenyl hydrazine (B178648) with ethyl acetoacetate, are reacted with substituted benzoyl chlorides, including this compound, to yield substituted pyrazole moieties. scholarsresearchlibrary.com

| Starting Material | Reagent | Product | Reference |

| 4-Carbethoxy(or cyano)-3(5)-R-5(3)-aminopyrazoles | This compound | 3- and 5-amino-1-(2-nitrobenzoyl)pyrazoles | researchgate.net |

| Pyrazolone derivatives | This compound | Substituted pyrazole moiety | scholarsresearchlibrary.com |

This table highlights the use of this compound in the synthesis of pyrazole derivatives.

Benzofuran (B130515) and Indole (B1671886) Derivatives

Benzofuran and indole derivatives are prevalent scaffolds in medicinal chemistry. A transition metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes/ketones with 2-nitrobenzyl (pseudo)halides has been developed to access a wide range of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.org While this method does not directly use this compound, the resulting products are similar in structure to those that could be obtained through strategies involving this reagent.

A more direct, albeit historical, method involves the cyclization of a bromobenzyl derivative with an acyl chloride, such as this compound, after reaction with triphenylphosphine. google.com

Triazine Derivatives

Triazines are a class of nitrogen-containing heterocycles. While direct synthesis of triazine derivatives using this compound as a primary building block is not extensively documented in the provided search results, the reactivity of acyl chlorides is fundamental to their synthesis. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material where the chlorine atoms are successively replaced by nucleophiles. scholarsresearchlibrary.com Although not a direct application, the chemistry of this compound is analogous to the acyl chlorides used in such syntheses.

Pharmaceutical and Medicinal Chemistry Precursor Applications

This compound is a pivotal reagent in medicinal chemistry, serving as a foundational building block for a wide array of pharmaceutical compounds. Its reactivity, centered on the acyl chloride group, allows for the straightforward introduction of the 2-nitrobenzoyl moiety into various molecular scaffolds. This functional group is a versatile precursor that can be chemically modified, for instance, through the reduction of the nitro group to an amine, enabling further synthetic elaborations.

The utility of this compound is prominently demonstrated in the synthesis of key pharmaceutical intermediates.

Sivelestat Sodium: This compound is a selective inhibitor of human neutrophil elastase, used for treating acute lung injury associated with systemic inflammatory response syndrome. chemicalbook.com The synthesis of Sivelestat begins with the reaction between this compound and a glycine (B1666218) benzyl (B1604629) ester, forming an amide intermediate, N-(2-nitrobenzoyl)glycine benzyl ester. chemicalbook.combloomtechz.com This initial acylation step is critical for constructing the core structure of the final drug molecule. Subsequent steps involve the reduction of the nitro group to an amine, which is then further functionalized to yield Sivelestat. chemicalbook.com

2'-Nitrobenzophenone: This compound is an important intermediate in the synthesis of various pharmaceuticals. asianpubs.org It is prepared through a Friedel-Crafts acylation reaction, where this compound reacts with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). asianpubs.orggoogle.com The reaction conditions are generally mild, and this method provides a direct route to the benzophenone (B1666685) structure. google.com

Table 1: Synthesis of Pharmaceutical Intermediates Using this compound

| Intermediate | Synthetic Method | Role of this compound | Catalyst/Conditions | Citations |

|---|---|---|---|---|

| Sivelestat Sodium (precursor) | Amide formation | Acylating agent to form an amide bond with a glycine ester. | Triethylamine (TEA) | chemicalbook.com, bloomtechz.com |

| 2'-Nitrobenzophenone | Friedel-Crafts Acylation | Acylating agent that reacts with benzene to form the ketone. | AlCl₃ or FeCl₃, -10°C to 40°C | google.com, , asianpubs.org |

The reaction of this compound with various amines is a fundamental method for preparing a diverse range of N-substituted benzamides with significant biological activities. The resulting 2-nitrobenzamide (B184338) scaffold can be a pharmacophore in its own right or a precursor to other active molecules, such as 2-aminobenzamides, after reduction of the nitro group. asianpubs.org

Research has led to the development of numerous benzamide (B126) derivatives with potential therapeutic applications:

Bcl-3 Inhibitors: Compounds such as 2-[(2-nitrobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide have been synthesized and investigated as inhibitors of the B-cell lymphoma 3 (Bcl-3) protein, which is implicated in certain types of cancer like leukemia and lymphoma. google.com

Antifungal and Antitumor Agents: Novel N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives are synthesized from precursors made using this compound. arkat-usa.org These complex diamides are studied for their potential as antifungal and antitumor agents. arkat-usa.org

General Synthesis: The coupling of this compound with anilines, such as 3-methylaniline to form N-(3-Methylphenyl)-2-nitrobenzamide, is a common strategy to explore structure-activity relationships in substituted benzamides.

Table 2: Examples of Biologically Active Benzamide Derivatives from this compound

| Derivative Name | Synthetic Approach | Potential Biological Application | Citations |

|---|---|---|---|

| 2-[(2-nitrobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide | Acylation of anthranilic acid derivative with this compound. | Inhibition of Bcl-3 protein; potential anticancer agent. | google.com |

| 2-nitro-N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide | Multi-step synthesis involving acylation with this compound. | Antifungal and antitumor activity. | arkat-usa.org |

| N-(3-Methylphenyl)-2-nitrobenzamide | Coupling of this compound with 3-methylaniline. | Intermediate for structure-activity relationship studies. |

The 2-nitrobenzyl group is one of the most widely used photo-labile protecting groups (PPGs), also known as "caged" compounds. wikipedia.org These groups allow for the spatial and temporal control of the release of a bioactive molecule using light. wikipedia.org this compound is a key reagent for installing the 2-nitrobenzoyl group, which is a precursor to the photo-active 2-nitrobenzyl moiety. The process typically involves acylating a molecule of interest, followed by reduction of the carbonyl to a benzyl group.

Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected molecule and a 2-nitrosobenzaldehyde byproduct. wiley-vch.de This technology has been used to "cage" a wide variety of functional groups, including phosphates, carboxylates, and amines. wikipedia.org

In prodrug design, the nitrobenzyl moiety can be used to create molecules that are inactive until activated. This activation can be light-induced or triggered by the specific biological environment of a target tissue. For example, nitrobenzyl quaternary salts have been developed as hypoxia-selective prodrugs. nih.gov These compounds, synthesized from substituted nitrobenzyl chlorides, are designed to be stable under normal oxygen levels but fragment under the hypoxic (low oxygen) conditions found in solid tumors, releasing a potent DNA alkylating agent. nih.gov

The 2-nitrobenzoyl scaffold is a privileged structure in the development of new chemotherapeutic agents. Its presence in a molecule can be a key determinant of biological activity or serve as a handle for creating libraries of compounds for screening.

Anticancer Agents: The incorporation of the 2-nitrobenzoyl group is a feature of several classes of potential anticancer drugs.

Hypoxia-Selective Prodrugs: As mentioned, nitrobenzyl mustard quaternary salts, derived from nitrobenzyl chlorides, act as bioreductive prodrugs that selectively target cancer cells in hypoxic environments. nih.gov

Bcl-3 Inhibitors: Benzamide derivatives incorporating the 2-nitrobenzoyl group are being explored for their ability to inhibit protein-protein interactions crucial for cancer cell survival. google.com

N-Benzoylurea Compounds: N-(2-Nitrobenzoyl)-N'-[4-(5-chloro-2-pyridyloxy)-3-trifluoromethylphenyl]urea has been identified as a compound with potential anticancer action. google.com

Antimalarial Agents: The nitrobenzoyl structure is also found in compounds designed to combat parasitic diseases. N-benzoyl-2-hydroxybenzamides, which can be synthesized using substituted nitrobenzoyl chlorides, have shown activity against the K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The general synthetic route involves the reaction of salicylamide (B354443) with a nitrobenzoyl chloride in refluxing pyridine (B92270). nih.gov

Design of Photo-Labile Protecting Groups and Prodrugs Utilizing Nitrobenzyl Moieties

Agrochemical Synthesis Applications

This compound serves as a valuable intermediate in the synthesis of modern agrochemicals. solubilityofthings.com Its reactivity allows for the incorporation of the 2-nitrobenzoyl functional group into more complex molecules designed to act as pesticides, herbicides, or fungicides. The nitro group is a key feature in many biologically active compounds, and its introduction via this compound provides a reliable method for accessing these structures in agrochemical research and development. cymitquimica.comsmolecule.com

Integration in Polymer and Materials Science for Functionalization (e.g., surface modification)

The application of this compound extends beyond life sciences into the realm of polymer and materials science, where it is used for chemical functionalization and surface modification.

Polymer Functionalization: The acyl chloride group can act as an initiator for certain types of polymerization. For instance, para-nitrobenzoyl chloride has been used to initiate the anionic ring-opening polymerization of monomers to create synthetic enantiopure carbohydrate polymers. nih.gov This demonstrates the potential of nitrobenzoyl chlorides in controlling polymer synthesis.

Surface Modification of Microporous Polymers: A notable application is the post-synthetic modification of microporous organic polymers (MOPs). rsc.org For example, adamantane-based microporous polymers have been functionalized through a Friedel–Crafts reaction with 4-nitrobenzoyl chloride. rsc.orgrsc.org This modification introduces nitro groups onto the polymer's surface, which significantly enhances the material's carbon dioxide (CO₂) uptake capacity. rsc.org The enhanced performance is attributed to the favorable interaction between the polar nitro group and CO₂ molecules, which also improves the selectivity of CO₂ capture over nitrogen. rsc.org

Theoretical and Computational Investigations of 2 Nitrobenzoyl Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 2-nitrobenzoyl chloride.

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of reactions involving this compound. mdpi.commdpi.com DFT calculations allow for the mapping of the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the nitro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Studies have employed DFT to model the synthesis of various heterocyclic compounds where this compound is a key reactant. For instance, in the synthesis of 6,7-dihydroquinazolino[3,2-a] nih.govbenzodiazepin-13(5H)-ones, DFT calculations helped to understand the reductive N-heterocyclization of 1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, which are formed from the acylation of the corresponding benzodiazepin-2-ones with this compound. researchgate.netarkat-usa.org These calculations can clarify the reasons for differing reactivities among various derivatives. researchgate.netresearchgate.net

Furthermore, DFT has been utilized to study the mechanism of heterocyclization reactions, demonstrating that a hydroxylamine (B1172632) intermediate can initiate the reaction. researchgate.net The choice of functional and basis set, such as B3LYP with the 6-31G* basis set, is crucial for obtaining accurate results in these calculations.

Quantum chemical reactivity descriptors derived from DFT calculations provide quantitative measures of the reactivity of this compound. mdpi.com These descriptors include:

HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting the reactivity and stability of a molecule. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater reactivity towards nucleophiles. researchgate.net

Chemical Hardness and Softness: These concepts help in understanding the stability and reactivity of a molecule. A lower chemical hardness indicates higher reactivity. researchgate.net

In the context of reactions involving this compound, these descriptors have been used to rationalize the observed reactivity patterns. For example, in the synthesis of quinazolinobenzodiazepine derivatives, the calculation of reactivity descriptors for the hydroxylamine intermediates helped to explain the differences in reactivity observed for various substituted 1,5-benzodiazepine derivatives. researchgate.netresearchgate.net

Below is a table summarizing some of the key quantum chemical reactivity descriptors that are often calculated:

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of chemical hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule. researchgate.net |

These descriptors are instrumental in providing a theoretical framework for understanding and predicting the chemical behavior of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer valuable insights into the conformational preferences and spectroscopic properties of this compound and its derivatives.

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how this influences their reactivity. For derivatives of this compound, such as N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one, computational methods can be used to determine the preferred conformations in solution. researchgate.net These studies often combine NMR data with calculations, such as those using the B3LYP functional with the 6-31G** basis set, to provide a comprehensive understanding of the conformational landscape. researchgate.net The steric effects of substituents can significantly influence the conformational preferences of these molecules. nih.gov

Computational methods can be employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can aid in the assignment of NMR spectra for complex derivatives of this compound. researchgate.net

Furthermore, computational models can predict reaction outcomes. By calculating the energies of transition states and intermediates, it is possible to determine the most likely reaction pathways and predict the regioselectivity and stereoselectivity of a reaction. researchgate.net For example, in the reductive N-heterocyclization of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-ones, computational studies helped to understand why certain derivatives failed to cyclize under the reaction conditions. researchgate.netarkat-usa.orgresearchgate.net

Conformational Analysis of this compound Derivatives

Computational Design of Novel Reactions and Catalysts

The principles of computational chemistry can be extended to the rational design of new reactions and catalysts. nih.govschrodinger.com By understanding the electronic and steric factors that govern the reactivity of this compound, it is possible to design novel transformations or develop catalysts that can promote specific reactions with high efficiency and selectivity. uib.nolisaroychemistry.com

Machine learning, in conjunction with quantum chemical calculations, is an emerging approach for accelerating catalyst discovery and optimizing reaction conditions. arxiv.orgrsc.org This involves creating large datasets of calculated properties and using machine learning algorithms to identify promising catalyst candidates or predict reaction outcomes under different conditions. rsc.org While still a developing field, the computational design of catalysts holds significant promise for advancing the synthetic applications of this compound and other reactive chemical building blocks. nih.gov

Process Hazard and Safety Research for 2 Nitrobenzoyl Chloride

Thermal Stability and Decomposition Research

The thermal stability of 2-Nitrobenzoyl chloride is a significant concern, as its decomposition can initiate a runaway reaction. researchgate.net Studies focus on understanding the energy released, the rate of decomposition, and the factors that can trigger or accelerate this process.

Calorimetric methods are standard techniques for evaluating the thermal hazards of chemicals by measuring the heat flow associated with decomposition. nih.gov Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are routinely used to assess the thermochemistry and safety of large-scale reactions. researchgate.netnih.govresearchgate.net DSC measures the difference in heat required to increase the temperature of a sample and a reference, providing data on exothermic events. Adiabatic calorimeters, such as the Vent Sizing Package 2 (VSP2), simulate a worst-case scenario of a runaway reaction by creating an environment where no heat is lost to the surroundings, allowing for the direct measurement of temperature and pressure rise rates. fauske.com

However, research has shown that the interpretation of DSC and adiabatic calorimetry data for this compound can be problematic. researchgate.netnih.govresearchgate.net The decomposition reaction is strongly dependent on the specific conditions of the analysis, particularly the heating rate, which can alter the observed exothermicity and decomposition pathway. researchgate.netnih.govsigmaaldrich.com This condition-dependent nature means that standard calorimetric tests must be carefully designed and interpreted to accurately reflect the potential hazards in a specific industrial process. researchgate.net

The kinetics of the thermal decomposition of this compound are complex and heavily influenced by external factors. nih.gov The rate at which the compound is heated plays a predominant role in the course of the decomposition reaction. researchgate.netnih.govacs.org This suggests that multiple decomposition pathways exist, and the dominant pathway can shift based on how quickly energy is introduced into the system.

One significant influencing factor identified in research is the presence of gaseous byproducts, specifically hydrogen chloride (HCl). researchgate.net Studies have shown that the decomposition is extensively promoted when HCl is present. researchgate.netresearchgate.net This has critical safety implications, as an increase in dissolved HCl in the reaction mixture, perhaps due to a lower process temperature, could lead to an undesirable escalation if a thermal runaway were to begin. researchgate.netresearchgate.net

The decomposition pathway of this compound is not fixed; it changes with both the final temperature of decomposition and the rate at which that temperature is reached. researchgate.net This indicates a complex reaction mechanism where different reactions become dominant under different thermal conditions.

Research has quantified this effect, showing a distinct relationship between these parameters and the heat of decomposition (ΔHd). researchgate.net

Effect of Decomposition Temperature : When the decomposition temperature was increased from 150°C to 162°C, the measured heat of decomposition decreased significantly, from -215 kJ/mol to -90 kJ/mol. researchgate.net This suggests that at higher temperatures, a different, less exothermic decomposition pathway is favored.

Effect of Heating Rate : Conversely, as the heating rate applied to bring the sample to the decomposition temperature was increased, the heat of decomposition also increased. researchgate.net An increase in the heating rate from 2°C/min to 7.5°C/min resulted in the heat of decomposition increasing from -90 kJ/mol back to -215 kJ/mol. researchgate.net This implies that rapid heating favors a more energetic decomposition route.

These findings are crucial for process safety, as they demonstrate that both the target operating temperature and the rate of heating during startup or process excursions can dramatically alter the potential energy release of a decomposition event.

| Parameter | Condition | Heat of Decomposition (kJ/mol) |

|---|---|---|

| Temperature | 150 °C | -215 |

| Temperature | 162 °C | -90 |

| Heating Rate | 2.0 °C/min | -90 |

| Heating Rate | 7.5 °C/min | -215 |

Thermal decomposition of this compound leads to the release of several hazardous and corrosive gases. fishersci.comfishersci.fi Identifying these products is essential for designing appropriate ventilation, scrubbing, and emergency relief systems. The primary hazardous substances generated during decomposition include:

Nitrogen oxides (NOx) fishersci.comfishersci.fi

Carbon monoxide (CO) fishersci.comfishersci.fi

Carbon dioxide (CO2) fishersci.comfishersci.fi

Phosgene fishersci.comfishersci.fi

Hydrogen chloride gas fishersci.comfishersci.fi

Effect of Heating Rate and Temperature on Decomposition Pathways

Runaway Reaction Mechanisms and Prevention Strategies

A runaway reaction occurs when the heat generated by a reaction exceeds the heat removal capacity of the system, leading to an uncontrolled increase in temperature and pressure. For this compound, this can be initiated by the primary decomposition exotherm, which under certain conditions can accelerate and lead to vessel rupture. researchgate.net

The presence of contaminants can significantly lower the decomposition temperature or accelerate the decomposition rate of thermally sensitive materials. Studies have investigated the catalytic effect of metals, such as iron, on the decomposition of this compound. researchgate.net The presence of iron was shown to alter the thermal behavior of the compound, highlighting the importance of material compatibility and preventing contamination in process equipment. researchgate.net

Furthermore, this compound may react vigorously or even explosively if mixed with ethers in the presence of trace amounts of metal salts. nih.gov This underscores the need for strict control over all raw materials and the prevention of cross-contamination in the manufacturing process. As mentioned previously, hydrogen chloride also acts as a promoter for the decomposition, meaning its concentration in the reaction system must be carefully managed. researchgate.net

Role of Byproducts and Impurities (e.g., Hydrogen Chloride) in Promoting Runaway Reactions

The thermal stability of this compound is a critical concern in its production and handling, as its decomposition can be highly exothermic and lead to runaway reactions. Research has shown that the presence of certain byproducts and impurities, particularly hydrogen chloride (HCl), can significantly promote this decomposition.

During the synthesis of this compound, which often involves the reaction of 2-nitrobenzoic acid with a chlorinating agent like thionyl chloride, byproducts such as hydrogen chloride and sulfur dioxide are generated. researchgate.net These gases can dissolve in the solvent mixture used for the reaction. researchgate.net

A key finding from calorimetric studies is that the decomposition of this compound is extensively promoted by the presence of dissolved HCl. researchgate.net This phenomenon has significant process safety implications. If process conditions were altered, for instance, by lowering the operating temperature, the solubility of HCl in the solvent mixture could increase. researchgate.net In the event of a thermal runaway, this higher concentration of available HCl could lead to a dangerous escalation of the reaction, increasing both the speed and intensity of the thermal event. researchgate.net The decomposition reaction and its products are highly dependent on the conditions, making a thorough understanding of the influence of impurities like HCl essential for safe process design. nih.govresearchgate.net

Incompatibility Studies with Various Chemical Classes

The reactivity of this compound with other substances is a primary safety concern. As an acyl halide with a nitro group, it is a high-energy compound that can react vigorously or explosively with a range of chemical classes. Incompatibility studies and reactivity profiles highlight several materials that must be avoided. nih.govechemi.com The compound is known to be sensitive to moisture and decomposes in water. nih.govfishersci.fi

Detailed incompatibility findings are summarized in the table below.

Table 1: Incompatible Chemical Classes with this compound

| Chemical Class | Nature of Hazard | Reference(s) |

|---|---|---|

| Bases (including amines) | Vigorous or violent reaction. | nih.gov, echemi.com, fishersci.fi, chemdad.com |

| Strong Oxidizing Agents | Potential for vigorous or explosive reactions. | nih.gov, echemi.com, cymitquimica.com, chemdad.com |

| Alcohols | Decomposition and vigorous reaction. | nih.gov, echemi.com, chemdad.com |

| Water / Moisture | Decomposes, potentially releasing corrosive and toxic fumes like hydrogen chloride gas. | nih.gov, fishersci.fi, chemdad.com |

| Reducing Agents | May react vigorously. | nih.gov, echemi.com, chemdad.com |

| Ethers (e.g., diisopropyl ether) | May react vigorously or explosively, especially in the presence of trace metal salts. | nih.gov, echemi.com, chemdad.com |

Scale-Up Considerations and Process Safety Engineering in Industrial Production

The industrial production of this compound is associated with significant safety challenges, primarily due to its thermal instability. Historically, ortho-nitrated acyl chlorides have been responsible for several violent explosions, often occurring during distillation attempts. nih.govacs.org These incidents are frequently attributed to an inadequate investigation of the process hazards before large-scale operation. nih.govacs.org

Scaling up a chemical process from the laboratory to an industrial plant is not a linear exercise. catsci.comnumberanalytics.com The ratio of surface area to volume decreases significantly as the reactor size increases, which severely limits the efficiency of heat removal. catsci.com For a highly exothermic decomposition like that of this compound, this can lead to a runaway reaction if the heat generated exceeds the cooling capacity of the system. catsci.com

Key process safety engineering considerations for the industrial production of this compound include:

Thermal Hazard Assessment: Thorough calorimetric studies, using techniques like Differential Scanning Calorimetry (DSC) and adiabatic calorimetry, are essential to understand the thermochemistry of the desired reaction and any potential decomposition reactions. nih.gov However, research indicates that the decomposition of this compound is strongly condition-dependent, particularly on the heating rate, which can complicate the interpretation of these standard tests. nih.govresearchgate.net

Heat Management: The design of the industrial reactor must incorporate a robust cooling system capable of handling the heat load of the reaction, with a sufficient safety margin. This includes proper jacket design, agitator selection for efficient heat transfer, and an emergency cooling system.

Control of Byproducts: As established, byproducts like HCl can catalyze decomposition. researchgate.net The process design must include measures to control or remove such impurities. This could involve operating under vacuum to remove gaseous byproducts as they are formed.

Avoiding Distillation Where Possible: Given the history of explosions during the distillation of nitrated acyl chlorides, alternative purification methods such as crystallization should be prioritized. catsci.com If distillation is unavoidable, it must be performed at the lowest possible temperature (under high vacuum) and with strict temperature controls, backed by a thorough risk assessment. orgsyn.org

Material and Equipment Selection: Care must be taken to select materials of construction that are compatible with the reactants, products, and byproducts. For example, materials that could corrode and release metal salts, which can catalyze reactions with ethers, should be avoided. nih.govechemi.com

A staged approach to scale-up, typically in increments no larger than 10-fold, allows for the careful study of the process at each stage, ensuring that thermal control can be maintained before proceeding to the next larger scale. catsci.com

Advanced Analytical Methodologies for 2 Nitrobenzoyl Chloride Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-nitrobenzoyl chloride derivatives, providing detailed information about their molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound derivatives. vulcanchem.com ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework. For instance, in N-(3-Methylphenyl)-2-nitrobenzamide, a derivative of this compound, the aromatic protons typically appear in the δ 7.2–8.3 ppm range, the methyl group protons resonate around δ 2.3–2.5 ppm, and the amide proton (NH) shows a broad signal between δ 8.5–9.0 ppm. The carbonyl carbon in the ¹³C NMR spectrum is characteristically found at approximately δ 165 ppm, and the carbon attached to the nitro group is observed around δ 148 ppm.